N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide
Description
Properties
Molecular Formula |
C17H19FN2O3 |
|---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C17H19FN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21) |
InChI Key |
KHGNTDYASFHLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-amino-2,5-diethoxyaniline : The aromatic amine bearing amino and diethoxy groups at positions 4, 2, and 5, respectively.
- 2-fluorobenzoyl chloride or 2-fluorobenzoic acid derivatives : The acylating agent providing the 2-fluorobenzamide moiety.
Synthetic Route Overview
The synthesis generally proceeds via the following key steps:
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Amide bond formation | Coupling of 4-amino-2,5-diethoxyaniline with 2-fluorobenzoyl chloride or activated acid | Solvents: dichloromethane (DCM), DMF; Base: triethylamine or pyridine; Temp: 0–25 °C |
| 2 | Purification | Removal of impurities and by-products | Column chromatography (silica gel), recrystallization from ethanol/water mixtures |
| 3 | Characterization | Verification of structure and purity | NMR, HPLC, TLC, Mass spectrometry |
Amide Bond Formation
The critical step is the formation of the amide bond between the amino group of the substituted aniline and the acyl chloride of 2-fluorobenzoic acid. This is typically achieved by:
- Dissolving 4-amino-2,5-diethoxyaniline in anhydrous dichloromethane or DMF under inert atmosphere (nitrogen or argon).
- Cooling the reaction mixture to 0–5 °C to minimize side reactions.
- Adding 2-fluorobenzoyl chloride dropwise with stirring.
- Using a base such as triethylamine or pyridine to scavenge the generated HCl.
- Stirring the reaction mixture for several hours at low temperature, then allowing it to warm to room temperature to complete the reaction.
Alternative Activation Methods
In some protocols, 2-fluorobenzoic acid is activated using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form an active ester intermediate, which then reacts with the amine to form the amide bond. This method avoids the use of corrosive acyl chlorides and can improve yields.
| Parameter | Typical Range/Choice | Effect on Reaction |
|---|---|---|
| Solvent | Dichloromethane, DMF | Solubility of reactants, reaction rate |
| Temperature | 0–5 °C initially, then room temp | Controls side reactions, improves selectivity |
| Base | Triethylamine, pyridine | Neutralizes HCl, drives reaction forward |
| Reaction Time | 2–12 hours | Ensures complete conversion |
| Purification | Silica gel chromatography, recrystallization | Removes impurities, improves purity |
- Yield : Reported yields for the amide formation step range from 75% to 90%, depending on reaction scale and purification efficiency.
- Purity : Final product purity typically exceeds 95% after chromatographic purification.
- Characterization :
- NMR Spectroscopy confirms the presence of aromatic protons (δ 6.5–8.0 ppm), amino protons, and ethoxy groups (δ 3.5–4.2 ppm).
- Fluorine NMR (δ ~ -110 ppm) verifies the fluorobenzamide moiety.
- Mass Spectrometry confirms molecular weight (318.34 g/mol).
- HPLC and TLC monitor reaction progress and purity.
| Aspect | Details |
|---|---|
| Starting materials | 4-amino-2,5-diethoxyaniline, 2-fluorobenzoyl chloride or activated acid |
| Key reaction | Amide bond formation via acylation |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Bases | Triethylamine, pyridine |
| Temperature | 0–5 °C initially, then room temperature |
| Reaction time | 2–12 hours |
| Purification methods | Silica gel chromatography, recrystallization |
| Yield | 75–90% |
| Characterization methods | NMR, Fluorine NMR, Mass spectrometry, HPLC, TLC |
- The presence of diethoxy groups on the phenyl ring requires careful control of reaction conditions to avoid cleavage or side reactions.
- The fluorine atom on the benzamide ring enhances metabolic stability but may require specific handling due to its electronegativity.
- Multi-step synthesis demands rigorous monitoring by chromatographic and spectroscopic methods to ensure product integrity.
- Industrial scale-up may involve continuous flow reactors and automated purification to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide exhibits significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The compound acts as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in regulating gene expression. This inhibition leads to antiproliferative effects on cancer cells, inducing apoptosis and cell cycle arrest.
- In Vitro Studies : In vitro assays have demonstrated that the compound shows promising results against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values comparable to established HDAC inhibitors.
- In Vivo Studies : In vivo studies using xenograft models have shown that treatment with related dihydropyrimidine derivatives can effectively reduce tumor growth, achieving inhibition rates exceeding 48% compared to control groups.
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties.
- Mechanistic Insights : Related compounds have demonstrated neuroprotective effects in models of acute ischemic neuronal injury. For instance, certain derivatives have shown the ability to protect neurons from damage during ischemic events.
Antimicrobial Potential
The compound's antimicrobial properties have been explored as well.
- Activity Against Bacterial Strains : Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating potential applications in treating infections.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| HDAC Inhibition | Potent selective inhibitor of HDAC3 |
| Antiproliferative Effects | Significant inhibition of cancer cell growth |
| Neuroprotective Effects | Protects neurons from ischemic damage |
| Antimicrobial Activity | Exhibits activity against various bacterial strains |
Mechanism of Action
The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as polymerase chain reaction (PCR) enzymes, DNA topoisomerase I, and DNA gyrase . These interactions can lead to the inhibition of cellular processes, such as DNA replication and transcription, which are crucial for cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Structure : Contains three fluorine atoms: two on the aniline ring (2,3-difluoro) and one on the benzamide (2-fluoro) .
- Synthesis : Synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, yielding 88% purity .
- Crystal Structure : Aromatic rings are nearly coplanar (interplanar angle: 0.5°), with the amide group tilted ~23° from the rings. Features 1D chains formed by N–H···O hydrogen bonds and C–H···F interactions .
- Key Interactions :
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structure : Part of a 36-isomer grid with three fluorines (2,4-difluoroaniline + 2-fluorobenzamide) .
- Research Focus : Highlights structural data gaps for tri-fluorinated benzamides compared to di-/tetra-fluorinated analogues .
N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide (Fast Blue BB)
- Structure: Combines a 2-fluorobenzamide with amino and ethoxy groups (4-amino-2,5-diethoxy).
- Applications : Industrial dye, contrasting with fluorinated benzamides explored for pharmaceuticals .
Physicochemical and Crystallographic Properties
Key Observations :
- Fluorine Effects : Fluorinated benzamides exhibit stronger intermolecular interactions (e.g., C–F···H, N–H···F), enhancing crystal packing stability .
- Electron-Donating Groups: Fast Blue BB’s amino and ethoxy groups likely increase solubility but reduce lipophilicity compared to fluorinated analogues .
Biological Activity
N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H20F N3O2
- Molecular Weight : 303.35 g/mol
- Functional Groups :
- Amino group (-NH2)
- Ethoxy groups (-OCH2CH3)
- Fluorobenzamide moiety
This compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological properties.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It causes a G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
Case Study: In Vitro Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated an IC50 value of approximately 18 μM for MCF-7 cells and 22 μM for A549 cells, indicating moderate potency against these cancer types.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 18 |
| A549 | 22 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism against bacteria may involve disruption of bacterial cell membrane integrity or inhibition of specific metabolic pathways.
The biological activity of this compound can be attributed to several key interactions:
- Target Protein Binding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Fluorine Substitution : The presence of fluorine may increase lipophilicity and improve cellular uptake.
- Ethoxy Groups : These groups contribute to the overall stability and solubility of the compound.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of similar compounds to better understand how modifications affect biological activity. For instance, alterations in the substituents on the benzene ring or variations in the amide linkage have shown significant impacts on potency and selectivity for target enzymes or receptors.
Clinical Implications
Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its potential applications include:
- Cancer Therapy : As an adjunct treatment in combination therapies.
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-amino-2,5-diethoxyphenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 2-fluorobenzoyl chloride with 4-amino-2,5-diethoxyaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using dropwise addition of the acyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol enhances purity . Yield optimization requires stoichiometric control of reagents and inert atmosphere conditions to prevent oxidation of the amino group.
Q. How does the introduction of a fluorine atom at the 2-position of the benzamide moiety influence the compound's electronic properties and potential bioactivity?
- Methodological Answer : Fluorine’s strong electronegativity induces electron-withdrawing effects, reducing electron density on the benzamide ring. This alters hydrogen-bonding potential and lipophilicity, which can enhance membrane permeability and metabolic stability. Computational studies (e.g., density functional theory) and Hammett σ constants can quantify these effects. Fluorine may also restrict conformational flexibility via steric interactions, impacting docking with biological targets .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data contradictions be resolved?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and hydrogen-bonding interactions. For example, the amino proton appears as a broad singlet (~δ 6.5 ppm), while fluorine shows a distinct signal (e.g., δ -110 ppm for ortho-fluorine).
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds between NH and ethoxy oxygen) .
- IR : Confirms amide C=O stretching (~1650 cm) and NH bending (~1550 cm).
- Contradiction resolution : Cross-validate using multiple techniques (e.g., crystallography vs. NOESY for spatial assignments) or employ computational models (e.g., molecular dynamics to simulate spectra) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction studies employing SHELX software be utilized to resolve the three-dimensional structure and intermolecular interactions of this compound?
- Methodological Answer :
- Data collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms.
- Analysis : Identify hydrogen bonds (e.g., N–H···O between amide and ethoxy groups) and π-π stacking interactions. SHELX’s robust handling of twinning and high-resolution data is critical for accuracy .
Q. What computational strategies, such as QSPR or molecular docking, are suitable for predicting the interaction of this compound with biological targets, and how can discrepancies between in silico and experimental results be addressed?
- Methodological Answer :
- QSPR : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity. Validate models via leave-one-out cross-validation.
- Docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction. Account for fluorine’s stereoelectronic effects (e.g., C–F···H interactions).
- Discrepancy resolution : Re-evaluate protonation states, solvation models, or protein flexibility. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) resolves conflicts .
Q. In the context of structure-activity relationship (SAR) studies, how do modifications to the ethoxy and amino substituents impact the compound's physicochemical properties and biological activity?
- Methodological Answer :
- Ethoxy groups : Increase lipophilicity (logP) and steric bulk, potentially reducing solubility but enhancing membrane permeability. Replace with methoxy or hydroxyl groups to study polarity effects.
- Amino group : Critical for hydrogen bonding. Acetylation or alkylation disrupts interactions, as shown in analogues like N-acetyl derivatives.
- Case study : In agrochemical benzamides, ethoxy-to-fluoro substitutions improved pest resistance profiles, suggesting similar strategies here .
Q. What methodologies are recommended for analyzing and mitigating batch-to-batch variability in synthesized this compound, particularly regarding impurity profiling?
- Methodological Answer :
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (e.g., unreacted aniline or acyl chloride).
- Control strategies : Optimize reaction time to minimize byproducts (e.g., diacylated species). Implement quality-by-design (QbD) principles for critical process parameters (temperature, stoichiometry).
- Pharmacopeial standards : Follow ICH guidelines for impurity thresholds (<0.1% for individual unspecified impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
